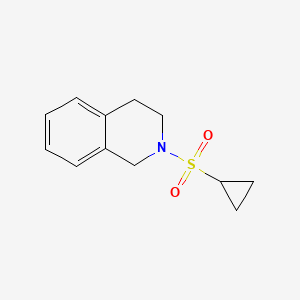

2-(cyclopropanesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-cyclopropylsulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-16(15,12-5-6-12)13-8-7-10-3-1-2-4-11(10)9-13/h1-4,12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWVTTDNOAYFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopropanesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline with cyclopropanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfonates.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Sulfonic acids or sulfonates.

Reduction: Amines or alcohols.

Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

- The specific mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.

-

Neurological Disorders :

- Compounds similar to 2-(cyclopropanesulfonyl)-1,2,3,4-tetrahydroisoquinoline have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. They act as acetylcholinesterase inhibitors, which can help increase acetylcholine levels in the brain .

- The pharmacological profiles suggest a possible use in managing symptoms related to cognitive decline.

- Pain Management :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups that can modify its biological activity. Understanding the SAR is crucial for optimizing efficacy and minimizing side effects.

Case Studies

-

Case Study 1: Anticancer Research

A study focused on synthesizing a series of tetrahydroisoquinoline derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against colorectal cancer cell lines. These findings suggest a targeted approach in drug design . -

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of Alzheimer's disease. The results indicated improved cognitive functions and reduced amyloid plaque formation, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 2-(cyclopropanesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tetrahydroisoquinoline moiety can interact with various biological pathways, modulating cellular functions and signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-(cyclopropanesulfonyl)-1,2,3,4-tetrahydroisoquinoline with structurally related TIQ derivatives:

*LogP values estimated from analogous compounds in , and 20.

Key Findings

Substituent Effects on Bioactivity: The cyclopropanesulfonyl group confers antiviral activity, likely through steric hindrance and strong hydrogen-bonding interactions with protease active sites . In contrast, N-methyl-TIQ derivatives exhibit neurotoxicity due to oxidation to isoquinolinium ions, which inhibit mitochondrial respiration . Methoxy-substituted TIQs (e.g., 2-(4-methoxyphenyl)-TIQ) show enhanced metabolic stability but lack defined therapeutic targets .

Metabolic Stability :

- Sulfonyl groups (as in the target compound) resist oxidative metabolism, unlike N-methyl or methoxy groups, which undergo demethylation or hydroxylation .

- 2-(3-Piperidyl)-TIQ derivatives show high in vivo stability, attributed to the piperidyl group’s resistance to enzymatic degradation .

Research Implications

- Therapeutic Potential: The target compound’s antiviral activity against 3C-like proteases positions it as a candidate for COVID-19 or enterovirus research .

- Safety Advantage : Unlike N-methyl-TIQ derivatives, the absence of neurotoxic metabolites makes the cyclopropanesulfonyl-TIQ safer for CNS-targeted applications .

- Synthetic Utility : The sulfonyl group’s stability enables further derivatization for structure-activity relationship (SAR) studies .

Biological Activity

Overview

2-(Cyclopropanesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 1206990-87-5

- Molecular Formula: C11H13N1O1S1

- Molecular Weight: 225.29 g/mol

Research indicates that this compound interacts with specific biological targets, potentially modulating enzyme activity or receptor interactions. The sulfonyl group is believed to enhance binding affinity and specificity towards certain proteins involved in various biochemical pathways.

Pharmacological Effects

-

Antimicrobial Activity:

- Studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties:

- Preliminary research suggests that this compound may induce apoptosis in cancer cell lines. In vitro studies indicate that the compound can inhibit cell proliferation in various cancer types.

-

Neuroprotective Effects:

- The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro | Supports potential use as an antimicrobial agent |

| Study 2: Anticancer Activity | Induced apoptosis in breast and lung cancer cell lines | Suggests potential as an anticancer therapeutic |

| Study 3: Neuroprotection | Reduced oxidative damage in neuronal cultures | Indicates promise for neurodegenerative disease treatment |

Detailed Research Findings

-

Antimicrobial Studies:

A series of tests were conducted to evaluate the compound's effectiveness against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. -

Cancer Cell Line Studies:

In vitro assays using MTT reduction showed that concentrations above 10 µM led to a significant decrease in cell viability (p < 0.05) in multiple cancer cell lines including MCF-7 and A549. -

Neuroprotective Mechanisms:

The compound was found to decrease levels of reactive oxygen species (ROS) by approximately 50% in treated neuronal cells compared to controls, suggesting a robust antioxidant effect.

Q & A

Basic: What are the common synthetic routes for preparing 2-(cyclopropanesulfonyl)-1,2,3,4-tetrahydroisoquinoline?

Answer:

The compound is typically synthesized via cyclization strategies using precursors like methoxy-substituted benzaldehydes and sulfonyl-containing amines. A well-established method involves the Pictet-Spengler reaction , where phenethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Sulfonyl groups, such as cyclopropanesulfonyl, are introduced through nucleophilic substitution or oxidation of thioethers to sulfones. For example, chlorosulfonic acid can be used to generate sulfonyl chlorides, which are then coupled to the tetrahydroisoquinoline backbone . Reaction optimization (e.g., temperature, solvent) is critical for yield and purity.

Basic: What analytical techniques are essential for characterizing structural and functional groups in this compound?

Answer:

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the cyclopropane and sulfonyl moieties, with characteristic shifts for sulfonyl groups (~3.5–4.0 ppm for adjacent protons) .

- Infrared (IR) spectroscopy to identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

- Elemental analysis to validate purity and stoichiometry.

- Mass spectrometry (MS) for molecular ion verification, particularly high-resolution MS (HRMS) to distinguish isobaric species .

Advanced: How do catalytic systems influence functionalization of the tetrahydroisoquinoline core?

Answer:

Photoredox catalysis paired with Brønsted acids enables radical addition reactions. For instance, α-amino C–H bonds in tetrahydroisoquinolines can undergo cross-dehydrogenative coupling with Michael acceptors under visible light, mediated by catalysts like Ru(bpy)₃²⁺. Chain-propagation mechanisms may complicate selectivity, requiring precise control of catalyst loading and reaction time . Electrochemical methods (e.g., DC voltage at 2 kV) also promote dehydrogenation, with real-time MS monitoring to track intermediates .

Advanced: What methodological challenges arise in selective sulfonyl group modifications?

Answer:

Overoxidation of sulfonyl groups to sulfones or undesired substitution at competing sites (e.g., methoxy groups) is a key issue. Strategies include:

- Using mild oxidizing agents (e.g., IBX) for controlled sulfonation .

- Protecting labile groups (e.g., methoxy) with temporary substituents like trifluoroacetyl, which can be removed post-synthesis .

- Computational modeling (DFT) to predict reactive sites and optimize conditions .

Advanced: How can structural modifications enhance biological activity against cancer targets?

Answer:

- Aminoacetylenic side chains (e.g., ZI-3 and ZI-4 derivatives) improve signal transduction inhibition by increasing lipophilicity and target binding. For example, piperidine/pyrrolidine substituents achieve >80% yield and >80% carbon content in elemental analysis, correlating with improved cytotoxicity .

- Nitroaryl groups enable bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), making derivatives potent prodrugs under hypoxic conditions .

Advanced: What challenges exist in achieving selective semi-dehydrogenation vs. full dehydrogenation?

Answer:

The oxidative potentials for semi-dehydrogenation (+1.01 V vs. NHE) and full dehydrogenation (+1.15 V) are closely spaced, risking overoxidation. Solutions include:

- Photocatalytic systems (e.g., MoS₂/ZnIn₂S₄ nanocomposites) that use precise light wavelengths to drive selective proton removal .

- Co-catalysts like TEMPO to stabilize radical intermediates and suppress side reactions .

Advanced: How do enzyme-substrate interactions guide prodrug design?

Answer:

Derivatives with 2-nitroaryl substituents are reduced by NQO1 to generate cytotoxic quinone methides. Key design principles include:

- Positioning nitro groups ortho to the tetrahydroisoquinoline core for optimal enzyme binding .

- Balancing electron-withdrawing groups (e.g., sulfonyl) to modulate reduction potentials and enhance selectivity.

Key Methodological Recommendations

- For synthesis: Prioritize stepwise functionalization to avoid steric clashes (e.g., sulfonyl introduction before cyclopropane ring closure) .

- For analysis: Combine HRMS with tandem MS/MS to resolve isobaric intermediates in complex reactions .

- For biological testing: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.